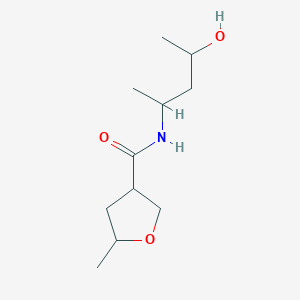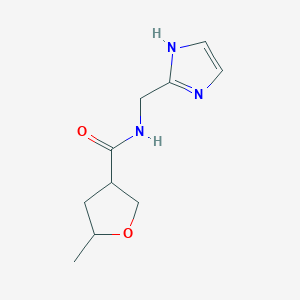![molecular formula C9H9BrClN3 B6645791 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile](/img/structure/B6645791.png)
3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile, also known as BCPN, is a synthetic organic compound widely used in scientific research. BCPN is a nitrile derivative of pyridine and is a potent inhibitor of specific enzymes.
Mécanisme D'action
3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile acts as a potent inhibitor of specific enzymes by binding to the active site of the enzyme. It forms a covalent bond with the enzyme, which prevents the enzyme from carrying out its normal function. The inhibition of enzyme activity by 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile is irreversible, which means that the enzyme cannot be reactivated once it has been inhibited.
Biochemical and Physiological Effects:
The inhibition of enzyme activity by 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile has several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are important mediators of inflammation. 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile has also been shown to reduce the levels of dopamine in the brain, which can have an impact on mood and behavior. The biochemical and physiological effects of 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile are dose-dependent, and the optimal dose for a particular experiment should be determined empirically.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile has several advantages for lab experiments. It is a potent inhibitor of specific enzymes, which makes it a valuable tool for studying enzyme function. 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile is also stable and can be stored for long periods without degradation. However, there are also limitations to the use of 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile in lab experiments. The irreversible inhibition of enzyme activity by 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile means that the enzyme cannot be reactivated, which can make it difficult to study the effects of enzyme inhibition in vivo. The dose-dependent effects of 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile also mean that the optimal dose for a particular experiment must be determined empirically.
Orientations Futures
There are several future directions for the use of 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile in scientific research. One potential application is in the study of cancer. 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are important mediators of inflammation. Inflammation is a key factor in the development of cancer, and the inhibition of prostaglandin synthesis by 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile could have therapeutic potential in the treatment of cancer. Another potential application is in the study of neurodegenerative diseases. 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile has been shown to inhibit the activity of enzymes involved in the metabolism of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of mood and behavior. The inhibition of dopamine metabolism by 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile could have therapeutic potential in the treatment of neurodegenerative diseases such as Parkinson's disease.
Méthodes De Synthèse
The synthesis of 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile involves the reaction of 3-bromo-5-chloropyridine-2-carbaldehyde with methylamine followed by the addition of cyanide ion. The reaction yields 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile as a white solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile is extensively used in scientific research as a potent inhibitor of specific enzymes. It is used to inhibit the activity of enzymes involved in various biochemical pathways. 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile is widely used in the study of cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are important mediators of inflammation. 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile has also been shown to inhibit the activity of enzymes involved in the metabolism of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of mood and behavior.
Propriétés
IUPAC Name |
3-[(3-bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN3/c1-14(4-2-3-12)9-8(10)5-7(11)6-13-9/h5-6H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJURBBJIFUBGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=C(C=C(C=N1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Aminoethyl(2,2,2-trifluoroethylsulfamoyl)amino]methylbenzene](/img/structure/B6645709.png)
![6-[3-(2-Aminoethyl)pyrrolidin-1-yl]pyridine-3-carboxamide](/img/structure/B6645710.png)
![4-[2-(Methylsulfamoylamino)ethyl]benzoic acid](/img/structure/B6645718.png)
![6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine](/img/structure/B6645730.png)
![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)


![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6645765.png)




